4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound is a solid at room temperature and is recommended to be stored at 4°c . Its predicted melting point is 161.94°C, and its predicted boiling point is 391.54°C . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Furthermore, its solubility in different solvents may influence its efficacy .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been shown to have a wide range of effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This allows them to undergo various chemical reactions, leading to a wide range of new compounds with diverse therapeutic potentials .
Temporal Effects in Laboratory Settings
The compound is a solid at room temperature and should be stored at 4° C . Its melting point is predicted to be 161.94° C, and its boiling point is predicted to be 391.54° C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation.
Reducing Agents: Such as sodium borohydride, are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to sulfonic acids.
Scientific Research Applications
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide
- 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonic acid
- 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonate esters
Uniqueness
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the production of a wide range of compounds. The presence of both the sulfonyl chloride and thiazole moieties in its structure contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-2-3(11(5,8)9)10-4(7)6-2/h1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNWGTDCTNJIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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